

An In-depth Technical Guide to the Thermal Properties of Solvent Yellow 16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Yellow 16

Cat. No.: B056921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of C.I. **Solvent Yellow 16** (CAS No. 4314-14-1). The following sections detail the key thermal characteristics, standardized methodologies for their determination, and visual workflows to elucidate the experimental processes.

Thermal Properties of Solvent Yellow 16

Solvent Yellow 16, a monoazo dye, is utilized in the coloration of various materials, including plastics, resins, and transparent paints.^{[1][2]} Its performance and stability in these applications are intrinsically linked to its thermal properties, notably its melting point and thermal stability.

Melting Point

The melting point of a substance is a critical physical property, indicating the temperature at which it transitions from a solid to a liquid state. For **Solvent Yellow 16**, various sources report a range of melting points, which is common for commercial dyes due to variances in purity and crystalline structure. The reported values are summarized in Table 1.

Table 1: Reported Melting Point of **Solvent Yellow 16**

Melting Point (°C)	Source Citation
160	[3]
159 (Min)	[4]
157	[5]
155	
140	

This range suggests that for precise applications, the melting point should be determined empirically for the specific batch of dye being used. Differential Scanning Calorimetry (DSC) is the standard method for this determination.

Thermal Stability

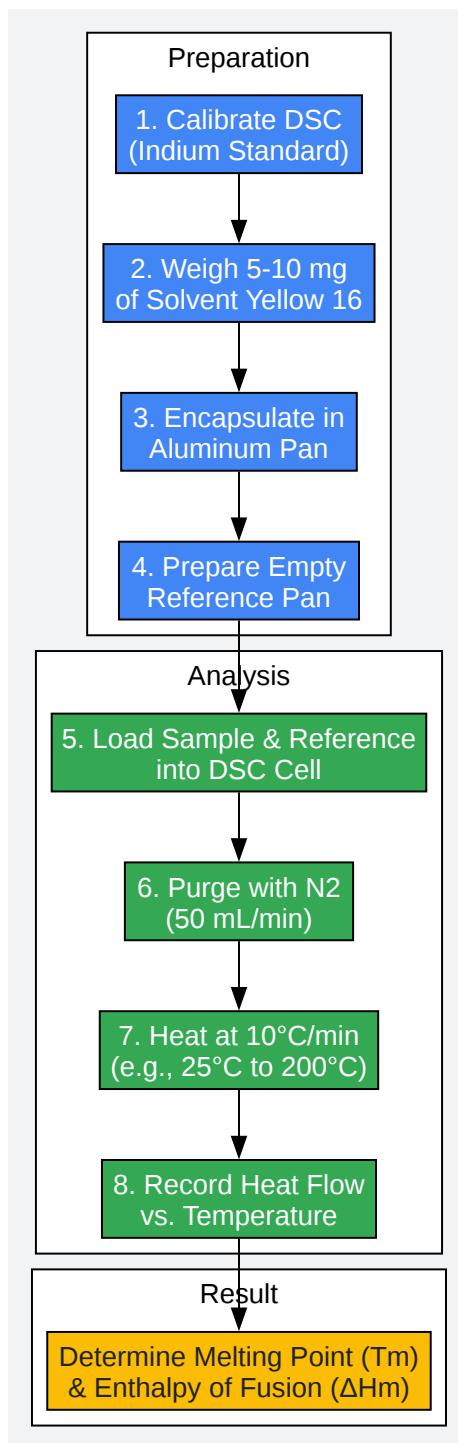
Thermal stability refers to the ability of a material to resist decomposition at high temperatures. While a specific decomposition onset temperature from thermogravimetric analysis (TGA) is not readily available in public literature, with some safety data sheets noting "no data available" for decomposition temperature, the heat resistance of **Solvent Yellow 16** has been evaluated in various polymer matrices. This practical measure indicates the temperature at which the dye remains coloristically stable within a specific application.

Table 2: Reported Heat Resistance of **Solvent Yellow 16**

Heat Resistance (°C)	Polymer Matrix	Source Citation
270	Not Specified	
268	Polystyrene (PS)	
260	Polystyrene (PS)	

These values indicate that **Solvent Yellow 16** maintains its integrity at temperatures significantly above its melting point, making it suitable for processing in various engineering plastics. The definitive assessment of its thermal stability is conducted using Thermogravimetric Analysis (TGA).

Experimental Protocols

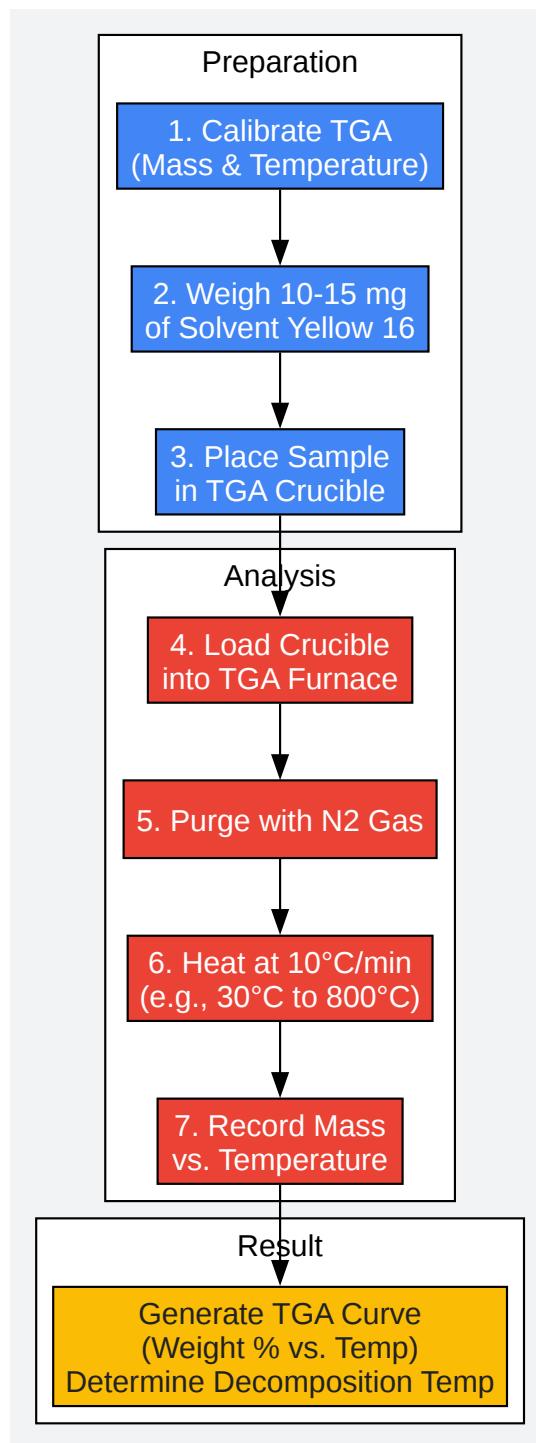

The following sections describe standardized methodologies for determining the melting point and thermal stability of powdered substances like **Solvent Yellow 16**.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point and heat of fusion. The protocol is generally based on standards such as ISO 11357 and ASTM D3418.

Protocol:

- Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference materials (e.g., indium).
- Sample Preparation: Accurately weigh 5-10 mg of **Solvent Yellow 16** powder into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
- Reference Pan: Prepare an identical empty, sealed aluminum pan to be used as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled, linear rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).
- Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The area under the peak is used to calculate the enthalpy of fusion.


[Click to download full resolution via product page](#)**Caption:** Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials, following standards like ASTM E2550.

Protocol:

- Calibration: Perform mass and temperature calibrations on the TGA instrument according to the manufacturer's specifications.
- Sample Preparation: Place an accurately weighed sample of **Solvent Yellow 16** (typically 10-15 mg) into a tared TGA crucible (e.g., ceramic or platinum).
- Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.
- Atmosphere Control: Purge the furnace with a controlled atmosphere. For thermal stability, an inert atmosphere (e.g., nitrogen at 20-50 mL/min) is typically used to study decomposition without oxidation.
- Thermal Program:
 - Equilibrate the furnace at a starting temperature (e.g., 30°C).
 - Heat the sample at a constant linear rate (e.g., 10°C/min or 20°C/min) through its decomposition range, up to a final temperature (e.g., 800°C).
- Data Acquisition: Continuously record the sample mass as a function of temperature.
- Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Stability Assessment using TGA.

Logical Relationship of Thermal Events

The thermal behavior of **Solvent Yellow 16** follows a logical progression as temperature increases. Initially stable in its solid form, it absorbs energy until it reaches its melting point, undergoing a phase transition to a liquid. As a liquid, it remains stable for a significant temperature range before the onset of thermal decomposition, where covalent bonds break, leading to mass loss.

[Click to download full resolution via product page](#)

Caption: Thermal State Transitions for **Solvent Yellow 16**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. standards.iteh.ai [standards.iteh.ai]
- 2. mystandards.biz [mystandards.biz]
- 3. scribd.com [scribd.com]
- 4. store.astm.org [store.astm.org]
- 5. tainstruments.com [tainstruments.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Properties of Solvent Yellow 16]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056921#thermal-stability-and-melting-point-of-solvent-yellow-16>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com